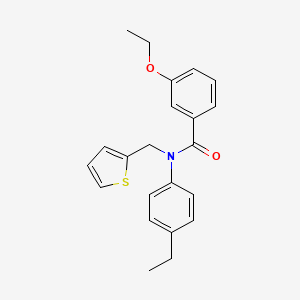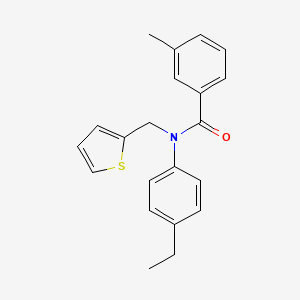
1-(benzylsulfonyl)-N-(9-ethyl-9H-carbazol-3-yl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(9-ETHYL-9H-CARBAZOL-3-YL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of carbazoles Carbazoles are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and materials science
Métodos De Preparación
The synthesis of N-(9-ETHYL-9H-CARBAZOL-3-YL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE involves multiple steps. One common synthetic route starts with the reaction of 9-ethyl-9H-carbazole with bromoethane in the presence of potassium hydroxide to yield 9-ethyl-9H-carbazole . This intermediate is then treated with phosphorus oxychloride and N,N-dimethylformamide under reflux conditions to produce 9-ethyl-9H-carbazol-3-carbaldehyde . The final step involves the reaction of this intermediate with 4-arylthiosemicarbazides in the presence of acetic acid as a catalyst, followed by treatment with manganese dioxide at room temperature in acetone to yield the desired compound .
Análisis De Reacciones Químicas
N-(9-ETHYL-9H-CARBAZOL-3-YL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using mild oxidizing agents such as manganese dioxide.
Reduction: It can be reduced using common reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbazole moiety.
Condensation: It can participate in condensation reactions with aldehydes and ketones to form Schiff bases.
Aplicaciones Científicas De Investigación
N-(9-ETHYL-9H-CARBAZOL-3-YL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of N-(9-ETHYL-9H-CARBAZOL-3-YL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE involves its interaction with various molecular targets and pathways. The compound is known to interact with cellular tumor antigen p53, which plays a crucial role in regulating cell cycle and apoptosis . By modulating the activity of p53, the compound can induce cell cycle arrest and apoptosis in cancer cells, thereby exhibiting its anticancer effects.
Comparación Con Compuestos Similares
N-(9-ETHYL-9H-CARBAZOL-3-YL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE can be compared with other carbazole derivatives such as:
- N-(9-ethyl-9H-carbazol-3-yl)methylene-3,4-dimethylisoxazol-5-amine
- 5-(9-ethyl-9H-carbazol-3-yl)-N-aryl-1,3,4-thiadiazol-2-amines
- (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester
These compounds share similar structural features but differ in their functional groups and specific applications. The unique combination of the carbazole moiety with the piperidine and sulfonyl groups in N-(9-ETHYL-9H-CARBAZOL-3-YL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE imparts distinct biological and chemical properties, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C27H29N3O3S |
|---|---|
Peso molecular |
475.6 g/mol |
Nombre IUPAC |
1-benzylsulfonyl-N-(9-ethylcarbazol-3-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C27H29N3O3S/c1-2-30-25-11-7-6-10-23(25)24-18-22(12-13-26(24)30)28-27(31)21-14-16-29(17-15-21)34(32,33)19-20-8-4-3-5-9-20/h3-13,18,21H,2,14-17,19H2,1H3,(H,28,31) |
Clave InChI |
MPRHJLAECQVTIT-UHFFFAOYSA-N |
SMILES canónico |
CCN1C2=C(C=C(C=C2)NC(=O)C3CCN(CC3)S(=O)(=O)CC4=CC=CC=C4)C5=CC=CC=C51 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(3-methylbenzyl)sulfonyl]-N-[3-(propan-2-yloxy)phenyl]piperidine-4-carboxamide](/img/structure/B11335092.png)
![7-(3,4-dimethoxyphenyl)-4-methyl-2-[(3-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11335096.png)
![N-(2,6-dimethylphenyl)-2-{[2-(4-methylphenyl)-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide](/img/structure/B11335102.png)
![1-[(2-chlorobenzyl)sulfonyl]-N-[3-(methylsulfanyl)phenyl]piperidine-4-carboxamide](/img/structure/B11335105.png)

![N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]pentanamide](/img/structure/B11335112.png)
![2-({1-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]-1H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B11335117.png)
![3-Methoxy-N-(4-{[2-methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide](/img/structure/B11335129.png)
![7-(Azepan-1-yl)-3-(4-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11335136.png)
![5-bromo-N-[2-(4-ethoxy-3-methoxyphenyl)-2-(1H-indol-3-yl)ethyl]furan-2-carboxamide](/img/structure/B11335138.png)
![1-[(2-chlorobenzyl)sulfonyl]-N-(3-methylphenyl)piperidine-4-carboxamide](/img/structure/B11335153.png)
![N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-(4-chloro-3-methylphenoxy)acetamide](/img/structure/B11335161.png)
![N-[3-(8-Chloro-3,4-dihydropyrazino[1,2-A]benzimidazol-2(1H)-YL)phenyl]-2-(4-methyl-1-oxo-2(1H)-phthalazinyl)acetamide](/img/structure/B11335180.png)
